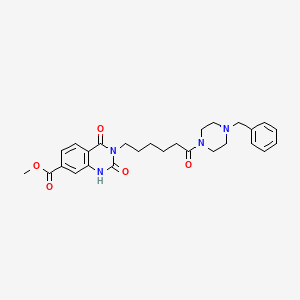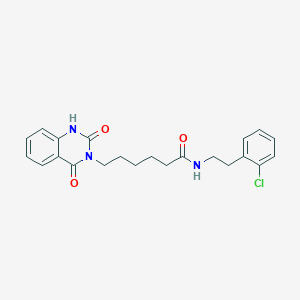![molecular formula C22H25ClN2O5S B3410360 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone CAS No. 896378-17-9](/img/structure/B3410360.png)
2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone
説明
2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B cell receptor signaling. BTK is a critical mediator of B cell activation and differentiation, and its dysregulation has been implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
作用機序
2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is a selective inhibitor of BTK, which is a key regulator of B cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon B cell receptor engagement. BTK phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways, including the NF-κB pathway. The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of autoimmune diseases. By inhibiting BTK, this compound blocks these downstream signaling pathways, leading to a reduction in inflammation and disease severity.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo, leading to a reduction in downstream signaling pathways. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal models of autoimmune diseases, this compound has been shown to reduce disease severity, joint inflammation, autoantibody production, and demyelination.
実験室実験の利点と制限
One advantage of 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is its selectivity for BTK, which reduces the likelihood of off-target effects. Another advantage is its potency, which allows for lower doses to be used in animal models. However, one limitation of this compound is its solubility, which can affect its pharmacokinetics and bioavailability. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for the research and development of 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of autoimmune diseases. Another direction is the investigation of its potential use in combination with other therapies, such as immunomodulatory drugs or biologics. Additionally, the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an area of active research.
科学的研究の応用
2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone has been extensively studied in preclinical models of autoimmune diseases, and has shown promising results in several animal models. In a mouse model of rheumatoid arthritis, this compound significantly reduced disease severity and joint inflammation. In a mouse model of systemic lupus erythematosus, this compound reduced the production of autoantibodies and improved kidney function. In a mouse model of multiple sclerosis, this compound reduced disease severity and demyelination.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5S/c1-17-2-8-20(9-3-17)31(27,28)25-14-15-30-22(25)10-12-24(13-11-22)21(26)16-29-19-6-4-18(23)5-7-19/h2-9H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWIDLNRGBGRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3410280.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3410285.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410315.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B3410323.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B3410326.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide](/img/structure/B3410340.png)
![N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3410352.png)
![2-(4-Chlorophenyl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3410363.png)
![(3-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3410373.png)
![(4-Chlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3410377.png)
![(4-Chloro-3-nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3410384.png)
